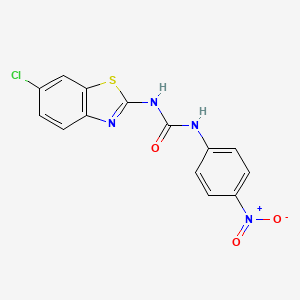

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea

描述

属性

IUPAC Name |

1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZCQFALQYFMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position.

Urea Formation: The chlorinated benzothiazole is reacted with 4-nitrophenyl isocyanate to form the desired urea derivative. This reaction typically occurs under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-aminophenyl)urea.

Substitution: Various substituted benzothiazole derivatives.

Hydrolysis: Corresponding amine and isocyanate derivatives.

科学研究应用

Synthesis of the Compound

The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea typically involves the reaction of 6-chloro-1,3-benzothiazole with a suitable isocyanate derivative of 4-nitrophenyl. The reaction conditions may vary but generally involve solvent systems that facilitate nucleophilic attack and subsequent urea formation. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Benzothiazole derivatives have been explored for their antimicrobial activities. The presence of the nitrophenyl group in this compound enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that compounds like this compound may serve as leads for developing new antimicrobial agents .

Antidiabetic Potential

Recent investigations into benzothiazole derivatives have highlighted their potential as antidiabetic agents. Compounds similar to this compound have been shown to exhibit hypoglycemic effects in animal models, possibly through mechanisms involving insulin sensitivity enhancement or glucose uptake facilitation .

Agricultural Applications

In addition to medicinal uses, there is growing interest in the application of benzothiazole derivatives in agriculture as fungicides or herbicides. The unique chemical structure allows for targeted action against specific plant pathogens or weeds while minimizing harm to beneficial organisms. Field studies are necessary to evaluate the efficacy and safety of these compounds in agricultural settings.

Case Studies

作用机制

The mechanism of action of 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may also contribute to the compound’s activity by participating in redox reactions or forming reactive intermediates.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs identified from the evidence include:

Substituent Effects:

- Lipophilicity: Compound A’s methoxy group increases lipophilicity compared to the target’s chloro substituent, which may influence pharmacokinetics .

- Toxicity: Compound B (pyriminil) is highly toxic, suggesting the 4-nitrophenyl urea motif may contribute to acute toxicity, though the benzothiazole in the target could alter this profile .

生物活性

The compound 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea is a member of the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, antifungal, and anticancer agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole ureas exhibit significant antibacterial properties. For instance, a related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as . The mechanism involves disruption of biofilm formation and eradication of preformed biofilms, showcasing the potential for these compounds in treating resistant bacterial infections.

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5f | 0.39 | Anti-MRSA |

| Compound 8l | 0.39 | Biofilm disruption |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including melanoma and colon cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancerous cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Biofilm Disruption : It can interfere with biofilm formation, a critical factor in bacterial resistance.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle.

Case Studies

A notable study explored the synthesis and biological evaluation of benzothiazole–urea hybrids, which included compounds structurally similar to this compound. These hybrids were tested for their antibacterial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .

常见问题

Basic Research Questions

Q. What spectroscopic methods are suitable for characterizing the structural integrity of 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identifies functional groups such as the urea C=O stretch (~1640–1680 cm⁻¹), nitro group (asymmetric stretching ~1520 cm⁻¹), and benzothiazole C=N (~1612 cm⁻¹) .

- ¹H NMR : Reveals aromatic proton environments (δ 6.4–8.33 ppm for benzothiazole and nitrophenyl groups) and NH signals (δ 4.11 ppm) .

- FABMS : Confirms molecular weight (m/z 482.90) and purity via isotopic patterns .

- Elemental Analysis : Validates empirical formula (C₂₂H₁₅ClN₄O₃S₂; C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method in solvents (e.g., DMSO, methanol, aqueous buffers) at controlled pH (2–12) and temperature (25–37°C), followed by HPLC quantification .

- Stability Testing : Conduct accelerated degradation studies under oxidative (H₂O₂), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s pharmacological efficacy in preclinical models?

- Methodological Answer :

- Randomized Block Design : Split-plot designs (e.g., dosage as main plot, administration route as subplot) with 4–6 replicates to control variability .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls .

- In Vivo Models : Apply staggered dosing schedules in rodent models, monitoring biomarkers (e.g., serum metabolites, tissue histopathology) .

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace substituents (e.g., nitro group with methoxy or halogen) and compare bioactivity via in vitro assays (e.g., IC₅₀ shifts in enzyme inhibition) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, receptors) based on crystallographic data .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate purity (>95% via HPLC) .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA, Cohen’s d) to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can environmental fate and ecotoxicological impacts be systematically evaluated?

- Methodological Answer :

- Environmental Persistence Studies : Measure hydrolysis half-life (pH 7, 25°C) and photodegradation rates using simulated sunlight. Quantify metabolites via GC-MS .

- Ecotoxicology Models : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) and assess mortality, growth inhibition, and oxidative stress markers .

Methodological Guidance for Data Interpretation

Q. What crystallographic techniques elucidate the compound’s molecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N in urea moiety: ~1.36 Å) and torsion angles to confirm planar geometry .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O=C) using Mercury software, critical for understanding packing efficiency .

Q. How can computational models predict metabolic pathways?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., nitro reduction, glucuronidation) and identify potential toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。